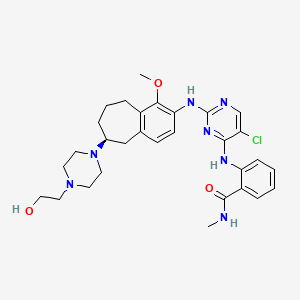![molecular formula C18H13N3OS2 B612061 (5Z)-5-(quinolin-6-ylmethylidene)-2-[(thiophen-2-ylmethyl)amino]-1,3-thiazol-4(5H)-one CAS No. 872573-93-8](/img/structure/B612061.png)
(5Z)-5-(quinolin-6-ylmethylidene)-2-[(thiophen-2-ylmethyl)amino]-1,3-thiazol-4(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Antioxidant, Antibacterial, and Antifungal Activity: A study synthesized a series of compounds, including analogues of the specified compound, which were evaluated for in vitro antioxidant, antibacterial, and antifungal activities (Adhikari et al., 2012).
Reactivity and Derivative Formation: Research focused on the synthesis of related compounds and explored their reactivity, leading to the formation of various derivatives with potential biological applications (Aleksandrov et al., 2020).
Synthesis of Novel Compounds: A study reported the reaction of related quinoline-2,4-diones with isothiocyanates, yielding novel compounds potentially useful in various applications (Klásek et al., 2010).
Anticancer Activity: A study synthesized and screened thiazolidinone derivatives, similar to the specified compound, for their anticancer activity, demonstrating selective action on certain cancer cell lines (Kaminskyy et al., 2015).
Antimicrobial Agents: Research on thiazolidinone derivatives, which are structurally related, evaluated their antimicrobial activity against various bacterial and fungal strains (Patel et al., 2012).
Protein Kinase Inhibition: A study synthesized libraries of thiazolidin-4-ones and thiazol-4(5H)-ones, assessing their activity against protein kinases, identifying potential treatments for neurological or oncological disorders (Bourahla et al., 2021).
IBS Treatment: TZB-30878, a compound with similar structural motifs, was studied for its potential as a treatment for diarrhea-predominant irritable bowel syndrome, showing efficacy in an IBS-like animal model (Tamaoki et al., 2007).
Novel Antimicrobial Agents: Another study synthesized quinazolin-4-ones connected to 1,3-thiazole and evaluated them as anti-tubercular agents, showing promising antibacterial activity (Nagaladinne et al., 2020).
Propiedades
IUPAC Name |
(5Z)-5-(quinolin-6-ylmethylidene)-2-(thiophen-2-ylmethylimino)-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3OS2/c22-17-16(24-18(21-17)20-11-14-4-2-8-23-14)10-12-5-6-15-13(9-12)3-1-7-19-15/h1-10H,11H2,(H,20,21,22)/b16-10- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOLMRFUGOINFDQ-YBEGLDIGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)C=C3C(=O)NC(=NCC4=CC=CS4)S3)N=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C=CC(=C2)/C=C\3/C(=O)NC(=NCC4=CC=CS4)S3)N=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3OS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5Z)-5-(quinolin-6-ylmethylidene)-2-[(thiophen-2-ylmethyl)amino]-1,3-thiazol-4(5H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

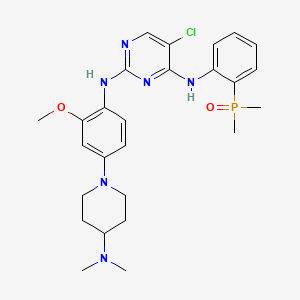
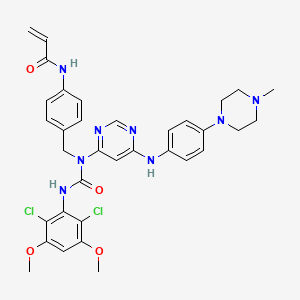
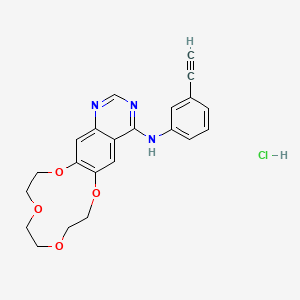
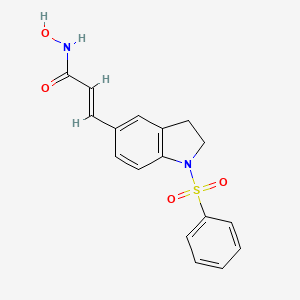
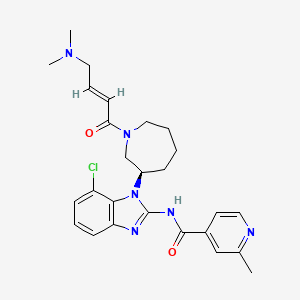
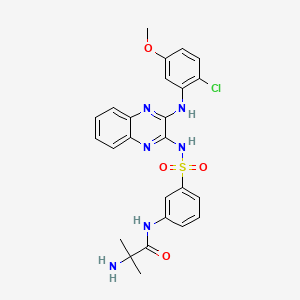
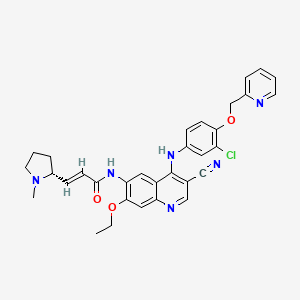
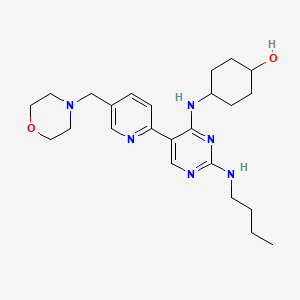
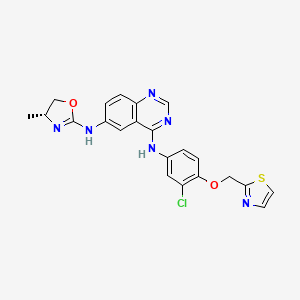
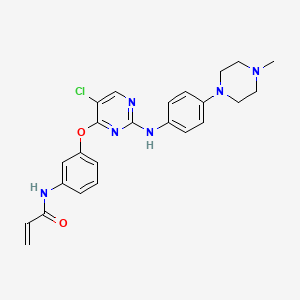
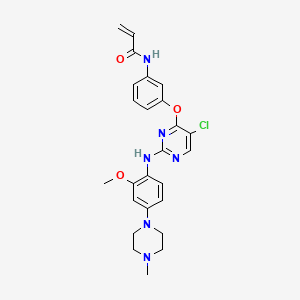
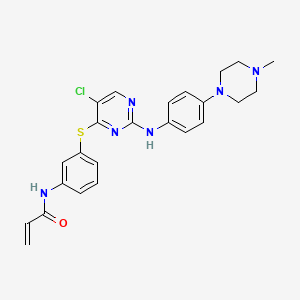
![9-Cyclopentyl-2-[[2-methoxy-4-[(1-methylpiperidin-4-yl)oxy]-phenyl]amino]-7-methyl-7,9-dihydro-8H-purin-8-one](/img/structure/B611999.png)
